REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]2[CH2:8][N:9](C(OC(C)(C)C)=O)[CH2:10][CH2:11][O:12][C:13]=2[N:14]=1)[CH3:2].[ClH:22].C(OCC)(=O)C>>[ClH:22].[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]2[CH2:8][NH:9][CH2:10][CH2:11][O:12][C:13]=2[N:14]=1)[CH3:2] |f:1.2,3.4|
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Name
|
|
Quantity
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0.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=CC=2CN(CCOC2N1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate and aqueous sodium hydroxide solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the residue, and 4N hydrogen chloride/ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-diisopropyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC=1C=CC=2CNCCOC2N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |